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molecular formula C18H38O3 B1623118 2-(2-Tetradecyloxyethoxy)ethanol CAS No. 56049-79-7

2-(2-Tetradecyloxyethoxy)ethanol

Cat. No. B1623118
M. Wt: 302.5 g/mol
InChI Key: WNRNXKWTIJWZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04551532

Procedure details

Using 13.9 g of tetradecyl bromide and 15.9 g of diethylene glycol and proceeding as in Example 17, there is obtained the title compound. Yield 6.1 g.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[CH2:16]([OH:22])[CH2:17][O:18][CH2:19][CH2:20][OH:21]>>[CH2:1]([O:22][CH2:16][CH2:17][O:18][CH2:19][CH2:20][OH:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)Br
Step Two
Name
Quantity
15.9 g
Type
reactant
Smiles
C(COCCO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)OCCOCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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